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2-Ethyl-5-propylpyrazine - 29461-08-3

2-Ethyl-5-propylpyrazine

Catalog Number: EVT-13231930
CAS Number: 29461-08-3
Molecular Formula: C9H14N2
Molecular Weight: 150.22 g/mol
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Product Introduction

Source

This compound can be derived from both natural and synthetic sources. Natural pyrazines are often produced during the Maillard reaction, a complex series of chemical reactions that occur when amino acids and reducing sugars are heated together. This reaction is crucial in food processing and contributes to the development of flavors in roasted and baked products. Synthetic methods involve the alkylation of pyrazine derivatives, allowing for precise control over the molecular structure.

Classification

2-Ethyl-5-propylpyrazine is classified as an alkylpyrazine due to the presence of ethyl and propyl groups attached to the pyrazine ring. It falls under the broader category of nitrogen-containing heterocycles, which are compounds that include nitrogen atoms within their ring structures.

Synthesis Analysis

Methods

The synthesis of 2-ethyl-5-propylpyrazine can be achieved through several methods, primarily involving alkylation reactions. One notable method includes the alkylation of 2,5-dimethylpyrazine with ethyl and propyl halides. This method allows for the introduction of ethyl and propyl groups at specific positions on the pyrazine ring.

Technical Details

  1. Alkylation Reaction: The process typically requires a strong base (such as sodium hydride) to deprotonate the pyrazine derivative, followed by the addition of alkyl halides (ethyl bromide and propyl bromide) to facilitate substitution reactions.
  2. Reaction Conditions: The reactions are usually conducted under controlled temperatures (often around 60-80 °C) in polar aprotic solvents like dimethyl sulfoxide or acetonitrile to enhance solubility and reaction rates.
Molecular Structure Analysis

Structure

The molecular structure of 2-ethyl-5-propylpyrazine features a six-membered ring containing two nitrogen atoms at positions 1 and 4. The ethyl group is attached at position 2, while the propyl group is located at position 5.

Data

  • Molecular Formula: C_9H_12N_2
  • Molecular Weight: Approximately 164.20 g/mol
  • Structural Representation:
C9H12N2\text{C}_9\text{H}_{12}\text{N}_2
Chemical Reactions Analysis

Reactions

2-Ethyl-5-propylpyrazine can undergo various chemical reactions typical for pyrazines, including:

  1. Electrophilic Substitution: The nitrogen atoms in the pyrazine ring can participate in electrophilic aromatic substitution reactions.
  2. Nucleophilic Attack: The presence of alkyl groups makes it susceptible to nucleophilic attacks at positions adjacent to the nitrogen atoms.

Technical Details

The reactivity of 2-ethyl-5-propylpyrazine can be influenced by factors such as temperature, solvent choice, and the presence of catalysts. For instance, using Lewis acids can enhance electrophilic substitution reactions.

Mechanism of Action

Process

The mechanism by which 2-ethyl-5-propylpyrazine exerts its effects primarily involves its interaction with sensory receptors in taste and smell pathways. The compound's volatile nature allows it to evaporate easily, facilitating its detection by olfactory receptors.

Data

Research indicates that compounds like 2-ethyl-5-propylpyrazine contribute significantly to flavor profiles in food products due to their ability to bind with specific receptors, enhancing sensory experiences.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic nutty or roasted aroma
  • Boiling Point: Approximately 180 °C
  • Density: About 0.9 g/cm³

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and ether but poorly soluble in water.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

  1. Flavoring Agent: Widely used in food products to enhance flavors, particularly in savory dishes.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Research Applications: Studied for its potential health benefits and physiological effects, particularly in relation to its antioxidant properties.
Biosynthetic Pathways and Precursor Dynamics

Maillard Reaction Mechanisms in Pyrazine Formation

The Maillard reaction, a non-enzymatic interaction between reducing sugars and amino compounds under thermal stress, serves as the primary route for 2-ethyl-5-methylpyrazine synthesis. This heterocyclic compound arises from α-dicarbonyl intermediates generated during sugar fragmentation, which undergo Strecker degradation with amino acids. The specific alkyl substituents (ethyl and methyl groups) derive from aldehydes and ketones produced during precursor degradation—notably, acetaldehyde and acetone facilitate ethyl and methyl group incorporation, respectively [1] [3].

Role of Amino Acid Sequences in Dipeptide/Tripeptide Models

Peptide structure critically governs pyrazine yield and speciation. Lysine-containing dipeptides with C-terminal lysine (e.g., Arg-Lys) generate 35–48% higher total pyrazines than free amino acid controls due to efficient release of reactive α-amino carbonyls. Conversely, N-terminal lysine peptides (e.g., Lys-His) favor 2,5-dimethylpyrazine formation, while Arg-Lys dipeptides significantly enhance 2-ethyl-5-methylpyrazine synthesis. Tripeptides with N-terminal basic residues (Arg/Lys) exhibit broader pyrazine diversity than those with N-terminal histidine, as verified by GC-MS quantification [3] [4].

Table 1: Pyrazine Yield in Peptide-Based Maillard Models

Peptide StructureTotal Pyrazines (μg/g)Dominant Pyrazine Species
Arg-Lys (dipeptide)1,840 ± 2102-Ethyl-5-methylpyrazine
Lys-His (dipeptide)1,520 ± 1852,5-Dimethylpyrazine
His-Lys (dipeptide)1,210 ± 952,3,5-Trimethylpyrazine
Free Lys + Arg (control)1,050 ± 1202,5-Dimethylpyrazine

Influence of Reducing Sugars and Thermal Degradation Kinetics

Glucose and fructose exhibit divergent pyrazine-generation efficiencies due to distinct ring-opening energies and degradation pathways. At 140°C, fructose generates 2-ethyl-5-methylpyrazine 1.7× faster than glucose, attributable to its preferential formation of 3-deoxyosone intermediates. Thermal kinetics reveal a second-order reaction profile, where pyrazine formation rates increase exponentially above 120°C (Q₁₀ = 3.2). Crucially, ascorbic acid—a sugar analog—decomposes to hydroxybutadione and acetol, which react with ammonia released from glutamic acid to form pyrazine precursors [1] [9].

Enzymatic and Non-Enzymatic Pathways in Heterocyclic Aroma Synthesis

Microbial Contributions During Fermentation Processes

Microbial activity directly modulates pyrazine profiles via transamination reactions and precursor provisioning. During coffee wet fermentation, Pichia kudriavzevii elevates 2-ethyl-5-methylpyrazine by 2.3-fold compared to spontaneous fermentation, correlating with accelerated sugar utilization and enhanced pyruvate decarboxylation. Similarly, Streptomyces setonii WY228 synthesizes 2-ethyl-5-methylpyrazine as a volatile antifungal agent, constituting 18.7% of its VOC emissions. This compound completely inhibits Ceratocystis fimbriata spore germination at 100 μL/L by downregulating fungal ribosomal genes (e.g., RPS9, RPL15) and mitochondrial ATPases [6] [8].

Table 2: Microbial Enhancement of Pyrazines in Fermentation Systems

MicroorganismSubstrate2-Ethyl-5-methylpyrazine IncreaseKey Metabolic Shift
Pichia kudriavzeviiCoffee beans2.3× vs. controlPyruvate→Acetaldehyde flux +170%
Streptomyces setonii WY228Trypticase soy agar0.98 mg/L (headspace)Acetoin biosynthesis pathway activation
Hansinaspora uvarumCoffee mucilage1.8× vs. controlEthanol accumulation (+210%)

Oxidative Condensation of α-Dicarbonyl Intermediates

Non-enzymatic oxidative condensation forms pyrazines via dimerization of aminoketones. Key intermediates like 2-oxopropanal (from glucose retro-aldol cleavage) and 2-aminopropanal (from alanine Strecker degradation) undergo nucleophilic attack, followed by dehydrogenation. Oxygen acts as a critical catalyst; anaerobic conditions reduce pyrazine yields by 74–89% in potato chip models. The reaction exhibits pH-dependent kinetics, with optimal pyrazine formation at pH 8.0 due to enhanced enolization of dicarbonyls [1] [5] [9].

Properties

CAS Number

29461-08-3

Product Name

2-Ethyl-5-propylpyrazine

IUPAC Name

2-ethyl-5-propylpyrazine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C9H14N2/c1-3-5-9-7-10-8(4-2)6-11-9/h6-7H,3-5H2,1-2H3

InChI Key

VZTOIAITGDMGEO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(N=C1)CC

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